molecular formula C10H11N3S B3032042 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline CAS No. 96591-94-5

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline

Cat. No.: B3032042
CAS No.: 96591-94-5
M. Wt: 205.28 g/mol
InChI Key: JOFUTRSZJZSTKG-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with aniline under specific conditions. One common method includes refluxing the reactants in ethanol and dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylimidazol-1-yl)aniline
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioether linkage and the imidazole ring makes it a versatile compound with a wide range of applications .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFUTRSZJZSTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346093
Record name 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96591-94-5
Record name 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-methyl-2-[(4-nitrophenyl)thio]imidazole (6.0 g), reduced iron (7.12 g) and calcium chloride (1.42 g) were added to 85% aqueous solution of ethanol (100 ml), and the mixture was stirred for 6 hours at 105° C. under nitrogen atmosphere. The mixture was allowed to be at room temperature, the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added water and the mixture extracted with ethyl acetate twice. The organic layer was dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was recrystallized from ethyl acetate-diisopropyl ether, to give 2-[(4-aminophenyl)thio]-1-methylimidazole (4.38 g) as yellow crystals.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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